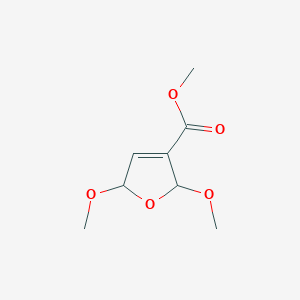
Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate is an organic compound belonging to the furan family It is characterized by its furan ring structure with methoxy groups at the 2 and 5 positions and a carboxylate ester group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate can be synthesized through the reaction of methyl 5-nitro-2-acetoxy-2,5-dihydrofuran-2-carboxylate with hydrochloric acid in methanol . The reaction involves methanolysis and hydrolysis processes, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid, methanol, acetic acid, and phosphoric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound include methyl 5-nitrofuran-2-carboxylate and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and carboxylate ester play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate: A closely related compound with similar structural features and reactivity.
2,5-Dimethoxy-2,5-dihydrofuran: Another similar compound used in various chemical reactions and synthesis processes.
Uniqueness
Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H12O5 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-10-6-4-5(7(9)11-2)8(12-3)13-6/h4,6,8H,1-3H3 |
Clave InChI |
TVAGUVQXWNNCPF-UHFFFAOYSA-N |
SMILES canónico |
COC1C=C(C(O1)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


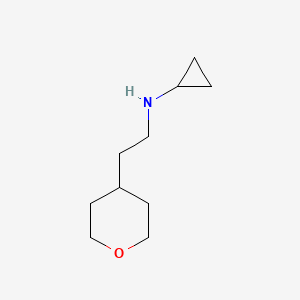
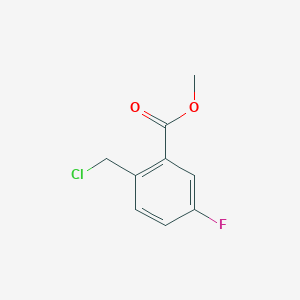
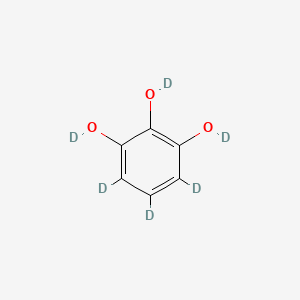
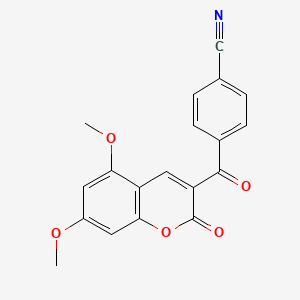
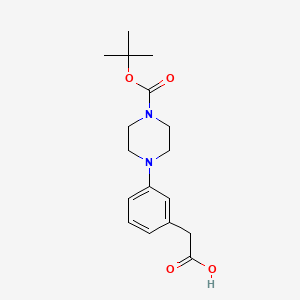

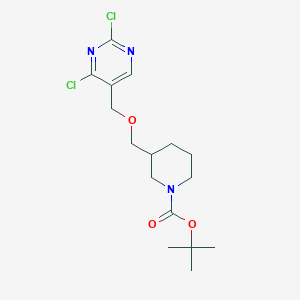
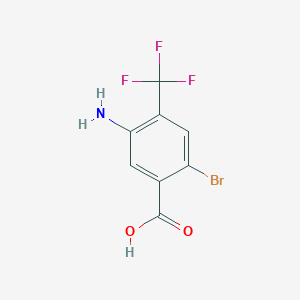
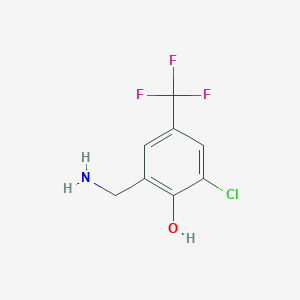
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)
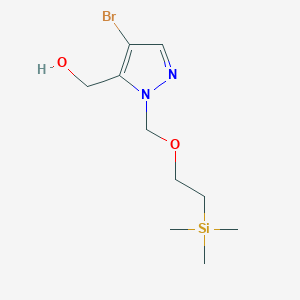
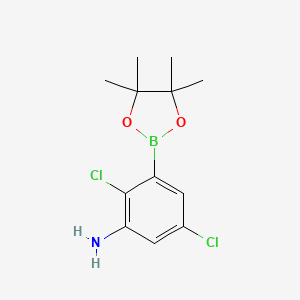
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
